7-Chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one, also known as CGP37157, is a benzothiazepine derivative primarily used as a pharmacological tool in scientific research. It is not a medication and does not have approved uses for treating diseases. In research, CGP37157 is recognized for its ability to inhibit the mitochondrial sodium-calcium exchanger (mNCX) []. This exchanger plays a critical role in regulating calcium ion (Ca2+) concentration within the mitochondria. By blocking mNCX, CGP37157 allows researchers to study the specific roles of mitochondrial Ca2+ in various cellular processes and disease models.
7-Chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one functions by selectively inhibiting the mitochondrial sodium-calcium exchanger (mNCX) []. This protein, located on the inner mitochondrial membrane, typically exchanges sodium ions (Na+) for calcium ions (Ca2+), helping to maintain Ca2+ homeostasis within the mitochondria. By binding to mNCX, CGP37157 prevents this exchange, leading to an accumulation of Ca2+ within the mitochondria and impacting various downstream cellular processes.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: